molecular formula C13H12ClNO B1473781 3-(Benzyloxy)-5-chloroaniline CAS No. 1100752-67-7

3-(Benzyloxy)-5-chloroaniline

Cat. No. B1473781
M. Wt: 233.69 g/mol
InChI Key: UXNQKFKPKHSVRW-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state (solid, liquid, gas) at room temperature .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .

Scientific Research Applications

Synthesis and Characterization of Derivatives

3-(Benzyloxy)-5-chloroaniline has been utilized in the synthesis and spectroscopic characterization of biologically active derivatives. One study involved the creation of azo-pyrazoline derivatives, which showed significant antibacterial activity against both gram-negative (Escherichia coli) and gram-positive (Staphylococcus aureus) bacteria (Hawaiz & Samad, 2012).

Synthesis Processes

There's a documented safe and convenient synthesis process for 4-benzyloxy-3-chloroaniline, indicating its industrial applicability. The process involves the reduction of commercially available 4-benzyloxy-3-chloronitrobenzene using SnCl2, resulting in a high yield, high purity product suitable for kilogram-scale synthesis (Chen et al., 2008).

Chemical Studies and Structural Analysis

Studies have also focused on the generation and reactivity of cations derived from chloroaniline compounds, providing insights into their behavior in different media and their interactions with other chemical species. These findings could be crucial for the chemical manipulation of 3-(Benzyloxy)-5-chloroaniline and its derivatives in various applications (Guizzardi et al., 2001).

Applications in Drug Synthesis

The compound has been referenced in the synthesis of other molecules, suggesting its role as an intermediate in pharmaceutical development. For instance, it was involved in the synthesis of anti-tubercular scaffolds, highlighting its potential in the development of new therapeutic agents (Nimbalkar et al., 2018).

Safety And Hazards

This information is typically found in Material Safety Data Sheets (MSDS). It includes information on the compound’s toxicity, flammability, and potential health effects, as well as precautions for handling and storage .

Future Directions

This could involve potential applications of the compound, based on its properties and reactivity. It could also involve areas of ongoing research .

properties

IUPAC Name

3-chloro-5-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNQKFKPKHSVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743258
Record name 3-(Benzyloxy)-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-5-chloroaniline

CAS RN

1100752-67-7
Record name 3-(Benzyloxy)-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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